CR-1-30-B is synthesized through specific chemical processes that involve various precursors and reagents. The classification of this compound falls under synthetic organic compounds, which are characterized by their man-made origins as opposed to naturally occurring substances. This classification is significant as it influences the methods used for its synthesis and analysis.
The synthesis of CR-1-30-B typically involves several steps that can vary based on the desired purity and yield. Common methods include:
For instance, one method may involve the reaction of specific aldehydes with amines under controlled temperature conditions to yield CR-1-30-B. The reaction conditions, such as temperature, pressure, and time, are meticulously optimized to enhance yield and purity.
The molecular structure of CR-1-30-B can be represented by its chemical formula, which provides insight into its constituent elements and molecular geometry.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of CR-1-30-B.
CR-1-30-B is known to participate in various chemical reactions that highlight its versatility:
Each reaction type requires specific conditions such as temperature, catalysts, or solvents to proceed effectively.
The mechanism of action for CR-1-30-B is dependent on its structural features and functional groups. Typically, it may act through:
Studies employing kinetic analysis provide data on how effectively CR-1-30-B interacts with biological targets, often measured through IC50 values or other metrics indicating potency.
CR-1-30-B exhibits several notable physical and chemical properties:
These properties are critical for determining suitable applications in research and industry.
CR-1-30-B has a range of applications across various scientific disciplines:
Ongoing research continues to explore additional uses for CR-1-30-B in fields such as nanotechnology and environmental science, showcasing its versatility as a synthetic compound.
CR-1-30-B ((1R,2S,3aR,8bS)-2-(3,4,5-trimethoxyphenyl)-N-hydroxy-1,2,3a,8b-tetrahydrocyclopenta[b]benzofuran-3a-carboxamide) serves as a critical negative control compound in biomedical research due to its defined stereochemical inactivity. As the enantiomer of the biologically active molecule CR-1-31-B, it shares identical atomic composition and connectivity but differs in its three-dimensional spatial arrangement. This enantiomeric pairing provides a rigorous experimental framework to isolate stereospecific effects from non-specific interactions [1] [3].
In studies targeting eukaryotic translation initiation, CR-1-30-B consistently demonstrates no functional activity against eukaryotic initiation factor 4A (eukaryotic initiation factor 4A), even at concentrations where CR-1-31-B exhibits potent inhibition. For example, fluorescence polarization assays measuring eukaryotic initiation factor 4A-RNA binding show CR-1-30-B fails to enhance RNA affinity, contrasting sharply with CR-1-31-B's >10-fold increase in binding stabilization [3]. Its inertness extends to phenotypic outcomes: CR-1-30-B does not suppress mucin 1 C-terminal subunit (MUC1-C) translation induction, alter cell viability, or impair tumor growth in xenograft models—validating its utility as a baseline reference in mechanistic and pharmacological studies [1] [4].
Table 1: Functional Profile of CR-1-30-B in Key Assays
Assay System | CR-1-31-B Activity | CR-1-30-B Activity | Experimental Reference |
---|---|---|---|
Eukaryotic initiation factor 4A-RNA binding (FP) | EC₅₀ = 0.12 µM | No effect at 10 µM | [3] |
MUC1-C translation suppression | IC₅₀ = 0.08 µM | No effect at 20 µM | [1] |
Osteosarcoma cell viability | IC₅₀ = 0.05 µM | >50 µM | [4] |
The enantiomeric pair CR-1-30-B and CR-1-31-B originates from kinetic resolution of racemic synthetic intermediates, yielding distinct absolute configurations at multiple chiral centers [3]. Despite near-identical physicochemical properties (molecular weight: 507.53 g/mol; formula: C₂₈H₂₉NO₈), their stereochemical differences confer divergent biological behaviors through target engagement [1].
Eukaryotic initiation factor 4A inhibition studies reveal profound functional divergence:
Table 2: Structural and Functional Comparison of Enantiomeric Pair
Property | CR-1-31-B | CR-1-30-B |
---|---|---|
Absolute configuration | (1S,2R,3aS,8bR) | (1R,2S,3aR,8bS) |
Eukaryotic initiation factor 4A1 binding Kd | 3.8 nM | >1,000 nM |
RNA clamping enhancement | >15-fold at 100 nM | <1.2-fold at 1 µM |
Anti-neoplastic activity | IC₅₀ 0.005–0.05 µM | >50 µM |
The enantioselectivity of CR-1-30-B underscores the precision required for interfacial inhibition at the eukaryotic initiation factor 4A-RNA complex. Rocaglates like CR-1-31-B function as "molecular glues" that conformationally lock eukaryotic initiation factor 4A onto polypurine sequences, forming steric barriers to ribosomal scanning [3] [6]. This mechanism demands stereospecific contacts:
Chirality further dictates functional consequences downstream of eukaryotic initiation factor 4A inhibition. While CR-1-31-B dephosphorylates eukaryotic initiation factor 4E (a key oncogenic modification) by suppressing mitogen-activated protein kinase signaling, CR-1-30-B lacks this effect [6]. This confirms that eukaryotic initiation factor 4E modulation is secondary to stereospecific eukaryotic initiation factor 4A engagement rather than an independent property. Such mechanistic insights validate chiral discrimination as a fundamental requirement for rocaglate efficacy and highlight CR-1-30-B's role in deconvoluting pathway-specific effects [3] [6].
Table 3: Stereochemical Determinants of Eukaryotic Initiation Factor 4A Inhibition
Stereochemical Feature | Functional Role | Consequence in CR-1-30-B |
---|---|---|
C8b-OH orientation | H-bond to RNA guanine N7 | Mismatched (>4 Å displacement) |
Aryl ring B positioning | π-stacking with RNA adenine | Non-overlapping plane geometry |
Cyclopenta[b]furan conformation | Complementary fit to eukaryotic initiation factor 4A surface | Steric clash with glutamine 195 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5